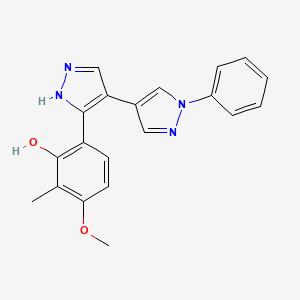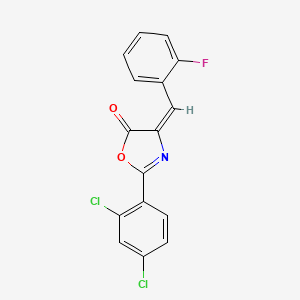![molecular formula C15H18N4O3S B5793618 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as MPS and has been shown to have a range of potential applications in the treatment of various diseases.
作用機序
The mechanism of action of MPS is not fully understood. However, it has been proposed that MPS inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPS has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. MPS has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
MPS has several advantages for use in lab experiments. It is relatively easy to synthesize and isolate, and it has been extensively studied for its potential applications in the treatment of various diseases. However, there are also limitations to its use. MPS has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of MPS is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MPS. One area of research is the development of more efficient synthesis methods for MPS. Another area of research is the investigation of the mechanism of action of MPS, which may provide insight into its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of MPS in the treatment of neurological disorders.
合成法
The synthesis of MPS is a complex process that involves several steps. The first step is the reaction between 4-methoxybenzenesulfonyl chloride and piperazine to form 4-(4-methoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 2,4-dichloropyrimidine to form MPS. The final product is obtained through purification and isolation using various techniques such as chromatography and recrystallization.
科学的研究の応用
MPS has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. MPS has also been studied for its potential use as an anti-inflammatory and antiviral agent. Additionally, MPS has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-22-13-3-5-14(6-4-13)23(20,21)19-11-9-18(10-12-19)15-16-7-2-8-17-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGHSLOWPMHRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)


![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)


